3-(1,3-benzothiazol-2-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide
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Overview
Description
3-(1,3-benzothiazol-2-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-benzothiazol-2-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide typically involves the following steps:
Formation of Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Formation of Thiadiazole Ring: The thiadiazole ring can be synthesized by the reaction of thiosemicarbazide with a suitable carboxylic acid or its derivative under dehydrating conditions.
Coupling Reaction: The final step involves the coupling of the benzothiazole and thiadiazole rings with a propanamide linker. This can be achieved through a condensation reaction using reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3-(1,3-benzothiazol-2-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 3-(1,3-benzothiazol-2-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide would depend on its specific biological target. Generally, compounds with benzothiazole and thiadiazole rings can interact with various molecular targets, including enzymes, receptors, and DNA. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole Derivatives: Compounds with similar benzothiazole rings, such as 2-aminobenzothiazole.
Thiadiazole Derivatives: Compounds with similar thiadiazole rings, such as 2-amino-1,3,4-thiadiazole.
Uniqueness
3-(1,3-benzothiazol-2-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide is unique due to the combination of both benzothiazole and thiadiazole rings in its structure. This dual functionality may confer unique biological and chemical properties, making it a valuable compound for research and development.
Biological Activity
The compound 3-(1,3-benzothiazol-2-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide is a member of the benzothiazole and thiadiazole family, known for their diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound can be characterized by its unique structural features:
- Molecular Formula : C13H12N4OS2
- Molecular Weight : 284.39 g/mol
- IUPAC Name : this compound
Antimicrobial Activity
Research indicates that benzothiazole derivatives exhibit significant antimicrobial properties. The compound has been shown to inhibit various bacterial strains, including Mycobacterium tuberculosis , through the inhibition of the DprE1 enzyme, a crucial target in tuberculosis treatment .
Anticancer Potential
Numerous studies have highlighted the anticancer potential of thiadiazole and benzothiazole derivatives. The compound's structural components suggest it may induce apoptosis in cancer cells. For instance:
- In vitro studies demonstrated that derivatives with similar structures significantly inhibited the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) with IC50 values in the low micromolar range .
- Flow cytometry analyses revealed that these compounds could induce cell cycle arrest and apoptosis through mechanisms involving caspase activation and p53 pathway modulation .
The biological activity of this compound is primarily attributed to:
- Enzyme Inhibition : Targeting specific enzymes such as DprE1 in bacterial pathogens.
- Cell Cycle Disruption : Inducing apoptosis in cancer cells via caspase activation.
- Reactive Oxygen Species (ROS) Generation : Compounds in this class may increase ROS levels, leading to oxidative stress in cancer cells.
Pharmacokinetics
Preliminary ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies suggest favorable pharmacokinetic profiles for benzothiazole derivatives. These compounds typically exhibit good solubility and permeability characteristics conducive to oral bioavailability.
Comparative Analysis with Similar Compounds
A comparative analysis with other compounds in the benzothiazole and thiadiazole classes reveals:
Compound Name | Biological Activity | IC50 Values (µM) | Reference |
---|---|---|---|
5-Methyl-1,3-benzothiazole | Antimicrobial | 12 | |
2-Aminobenzothiazole | Anticancer | 15 | |
1-(5-benzylthio)-1,3,4-thiadiazole | Anticancer | 0.37 (HeLa) |
Case Study 1: Anticancer Activity
A study involving a series of thiadiazole derivatives demonstrated that modifications at specific positions significantly enhanced anticancer activity against various cell lines. The most potent derivative exhibited an IC50 value of 0.37 µM against HeLa cells while showing improved selectivity over normal cells .
Case Study 2: Antimicrobial Efficacy
In a separate investigation focusing on antimicrobial properties, a related benzothiazole derivative was tested against drug-resistant strains of M. tuberculosis. The results indicated that the compound effectively inhibited bacterial growth at sub-micromolar concentrations .
Properties
Molecular Formula |
C13H12N4OS2 |
---|---|
Molecular Weight |
304.4 g/mol |
IUPAC Name |
3-(1,3-benzothiazol-2-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide |
InChI |
InChI=1S/C13H12N4OS2/c1-8-16-17-13(19-8)15-11(18)6-7-12-14-9-4-2-3-5-10(9)20-12/h2-5H,6-7H2,1H3,(H,15,17,18) |
InChI Key |
BQQHCBLHXNSRHA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)CCC2=NC3=CC=CC=C3S2 |
Origin of Product |
United States |
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